molecular formula C16H17FN2O3S B6543154 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide CAS No. 1060262-60-3

2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide

Cat. No.: B6543154
CAS No.: 1060262-60-3
M. Wt: 336.4 g/mol
InChI Key: KHQFABONUWQELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide is a synthetic small molecule of interest in medicinal chemistry and pharmaceutical research. This compound features a benzenesulfonamide scaffold linked to an N-methylacetamide group, a structure associated with diverse biological activities. The core benzenesulfonamide moiety is a privileged structure in drug discovery. Sulfonamide derivatives have been extensively investigated and are known to exhibit a range of pharmacological properties, including analgesic and antiallodynic effects . Research indicates that sulfonamides can produce significant antinociceptive effects in models of acute and neuropathic pain, with potential mechanisms involving serotonergic and opioidergic pathways . Furthermore, compounds incorporating acetamide and fluorinated aromatic systems have been studied for their cytotoxic evaluation against cancer cell lines , such as prostate carcinoma (PC3) and breast cancer (MCF-7) . The presence of the 4-fluoro-2-methyl substituent on the benzene ring is a common modification in medicinal chemistry, used to fine-tune the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . This compound is intended for research applications only, serving as a key intermediate or a candidate for in-vitro biological screening . It is strictly for use in laboratory settings and is not approved for human or veterinary diagnosis or treatment.

Properties

IUPAC Name

2-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-11-9-13(17)5-8-15(11)23(21,22)19-14-6-3-12(4-7-14)10-16(20)18-2/h3-9,19H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQFABONUWQELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H16FNO3S
  • Molecular Weight : 305.36 g/mol
  • CAS Number : Not specified in the search results.

The compound exhibits its biological activity primarily through inhibition of specific enzymes and receptors. It is believed to target the following pathways:

  • Inhibition of Sulfonamide Pathways : The sulfonamide group in the structure indicates potential antibacterial activity by mimicking para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.
  • Modulation of Enzyme Activity : The N-methylacetamide moiety may enhance lipophilicity, aiding in cell membrane penetration and subsequent enzyme inhibition.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. A study on sulfonamide derivatives reported that modifications at the para position could enhance antibacterial potency against various Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound's ability to inhibit specific kinases involved in cell proliferation suggests potential anticancer activity. In vitro studies have shown that similar sulfonamide derivatives can induce apoptosis in cancer cell lines, indicating a possible mechanism by which this compound could exert anticancer effects.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A comparative analysis was conducted on various sulfonamide derivatives, including those with similar structures to our compound.
    • Results indicated that modifications at the aromatic ring significantly influenced antibacterial activity, with optimal substitutions leading to increased efficacy against resistant strains .
  • Anticancer Mechanisms :
    • A study published in the Journal of Medicinal Chemistry explored the effects of sulfonamide derivatives on cancer cell lines.
    • The findings suggested that compounds with a 4-fluoro substitution exhibited higher cytotoxicity and induced cell cycle arrest at the G1 phase .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of related compounds revealed that modifications such as fluorination can enhance metabolic stability and bioavailability.
    • These studies indicate that this compound may have favorable pharmacokinetic properties compared to its non-fluorinated counterparts .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H16FNO3S
Molecular Weight305.36 g/mol
Antibacterial ActivitySignificant (varies by derivative)
Anticancer ActivityInduces apoptosis in cell lines
Mechanism of ActionEnzyme inhibition, mimics PABA

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C16H18FNO3S
Molecular Weight: 335.38 g/mol
CAS Number: 1234890-14-2

The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. The presence of the fluorine atom enhances its pharmacological properties, making it a candidate for various applications.

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds with sulfonamide structures exhibit significant antimicrobial properties. The incorporation of the fluorinated aromatic group in 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide may enhance its efficacy against bacterial strains that have developed resistance to traditional antibiotics. Studies have shown that fluorinated sulfonamides can inhibit bacterial growth more effectively than their non-fluorinated counterparts .

Enzyme Inhibition Studies:
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies using molecular docking simulations have suggested that this compound can effectively bind to the active sites of certain enzymes, potentially leading to the development of new therapeutic agents targeting metabolic disorders .

Pharmaceutical Development

Drug Formulation:
In pharmaceutical formulations, this compound can be utilized as a lead compound for developing new drugs. Its structural features allow for modifications that can improve solubility and bioavailability, essential factors in drug design .

Case Study:
A recent study demonstrated the synthesis of novel derivatives based on this compound, which exhibited enhanced anti-inflammatory activity in preclinical models. The derivatives were tested for their ability to reduce inflammation markers, showing promising results that warrant further investigation in clinical settings .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features References
2-[4-(4-Fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide Phenyl-acetamide with sulfonamido linker - 4-Fluoro-2-methylbenzene (sulfonamido)
- N-methyl (acetamide)
~362.39 (estimated) Fluorine enhances electronegativity; methyl improves lipophilicity
2-azido-N-(4-fluorophenyl)acetamide Phenyl-acetamide - Azido group (N₃)
- 4-Fluorophenyl
~222.20 Azido group introduces reactivity for click chemistry; lacks sulfonamido linker
N-[4-(4-Methoxybenzenesulfonamido)phenyl]acetamide Phenyl-acetamide with sulfonamido linker - 4-Methoxybenzene (sulfonamido)
- Unmethylated acetamide
~350.38 Methoxy group increases electron density; potential for hydrogen bonding
2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide Phenyl-acetamide with thioether linker - 4-Fluorophenyl (sulfanyl)
- 4-Methylphenyl
~275.34 Sulfanyl group alters electronic properties; reduced steric bulk compared to sulfonamido
N-(4-{[(3,4-dimethylbenzene)sulfonamido]quinoxalin-2-yl}phenyl)acetamide Quinoxaline-sulfonamido-phenyl-acetamide - 3,4-Dimethylbenzene (sulfonamido)
- Quinoxaline heterocycle
~449.53 Quinoxaline core may enhance DNA intercalation; dimethyl groups improve solubility

Physicochemical and Crystallographic Properties

  • Crystal Packing : Methoxy-substituted sulfonamides (e.g., ) exhibit layered structures stabilized by hydrogen bonds, whereas fluorine’s electronegativity in the target compound may favor dipole-dipole interactions .

Q & A

Basic Research Questions

Q. What are the critical synthetic steps and reaction conditions for preparing 2-[4-(4-fluoro-2-methylbenzenesulfonamido)phenyl]-N-methylacetamide?

  • Methodology :

  • Step 1 : Sulfonamide formation via nucleophilic substitution between 4-amino-N-methylacetamide derivatives and 4-fluoro-2-methylbenzenesulfonyl chloride. Base catalysts (e.g., pyridine) are essential to deprotonate the amine and drive the reaction .
  • Step 2 : Purification via recrystallization in ethanol or acetonitrile to achieve >95% purity.
  • Optimization : Control reaction temperature (40–60°C) and inert atmosphere (N₂/Ar) to prevent side reactions like oxidation .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Methodology :

  • NMR Spectroscopy : Use ¹H/¹³C-NMR to confirm sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and acetamide methyl groups (δ 2.1–2.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 365.08) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s mechanism of action in anticancer studies?

  • Methodology :

  • In Vitro Assays :
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
  • Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify early/late apoptotic cells .
  • Target Identification :
  • Molecular Docking : Screen against kinases (e.g., EGFR, VEGFR) using AutoDock Vina. Prioritize binding affinity (<-8.0 kcal/mol) .
  • Western Blotting : Validate protein expression changes (e.g., Bcl-2, caspase-3) .

Q. How should researchers address contradictions in reported biological activity data (e.g., variable IC₅₀ values across studies)?

  • Methodology :

  • Standardization : Ensure consistent cell culture conditions (passage number, serum concentration) and compound solubility (DMSO concentration ≤0.1%) .
  • Dose-Response Validation : Repeat assays with triplicate technical and biological replicates. Use nonlinear regression (GraphPad Prism) for curve fitting .
  • Meta-Analysis : Compare structural analogs (e.g., fluorinated sulfonamides) to identify substituent effects on activity .

Q. What computational strategies can predict structure-activity relationships (SAR) for optimizing bioactivity?

  • Methodology :

  • QSAR Modeling : Use MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polar surface area) with IC₅₀ values. Validate with leave-one-out cross-validation (R² > 0.7) .
  • Pharmacophore Mapping : Identify critical features (e.g., sulfonamide hydrogen bond acceptors) using Phase .
  • ADMET Prediction : SwissADME or pkCSM to optimize bioavailability (e.g., Lipinski’s Rule compliance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.